molecular formula C7H4N4O B11920413 2h-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine CAS No. 106990-55-0

2h-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine

Cat. No.: B11920413
CAS No.: 106990-55-0
M. Wt: 160.13 g/mol
InChI Key: LFMNCBVAAGKPIM-UHFFFAOYSA-N
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Description

2H-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

The synthesis of 2H-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine typically involves the fusion of pyrazole and pyridine rings. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This reaction is carried out at room temperature in ethanol, providing the desired product with moderate to good yields . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

2H-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the pyrazole and pyridine rings.

Scientific Research Applications

2H-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2H-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine is unique due to its specific ring structure and substitution patterns. Similar compounds include:

Properties

CAS No.

106990-55-0

Molecular Formula

C7H4N4O

Molecular Weight

160.13 g/mol

IUPAC Name

3-oxa-4,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene

InChI

InChI=1S/C7H4N4O/c1-4-2-10-12-6(4)5-3-9-11-7(5)8-1/h1-3,10H

InChI Key

LFMNCBVAAGKPIM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC3=NN=CC3=C2ON1

Origin of Product

United States

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